molecular formula C16H15F3N2O4S B5421423 4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide

4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5421423
M. Wt: 388.4 g/mol
InChI Key: BAZWUCTUDMAVFI-UHFFFAOYSA-N
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Description

4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a methoxy group, and a methylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The methylsulfamoyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfamoyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the methoxy and methylsulfamoyl groups.

    Reduction Products: Reduced derivatives of the benzamide core.

    Substitution Products: Substituted derivatives at the trifluoromethyl group.

Scientific Research Applications

4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and enhanced performance.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The methoxy and methylsulfamoyl groups contribute to the compound’s binding affinity and specificity for its targets, which may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-(methylsulfamoyl)-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the methylsulfamoyl group, affecting its reactivity and applications.

    3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide:

Uniqueness

The presence of the trifluoromethyl group in 4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide imparts unique properties, such as enhanced lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it a valuable compound for various scientific research applications and distinguish it from similar compounds.

Properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-20-26(23,24)14-9-10(7-8-13(14)25-2)15(22)21-12-6-4-3-5-11(12)16(17,18)19/h3-9,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWUCTUDMAVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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